molecular formula C5H4LiNO2S B3291881 Lithium Pyridine-2-sulfinate CAS No. 874273-29-7

Lithium Pyridine-2-sulfinate

Cat. No. B3291881
CAS RN: 874273-29-7
M. Wt: 149.1 g/mol
InChI Key: XKSDMAVIVGGBIO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Lithium Pyridine-2-sulfinate involves the reaction of pyridine-2-sulfonyl chloride (or other suitable precursors) with lithium metal or lithium hydride. The resulting product is typically an amorphous, cream-colored powder. The yield can be high, reaching up to 93% .

4.

Chemical Reactions Analysis

Lithium Pyridine-2-sulfinate serves as a versatile nucleophilic coupling partner in various synthetic transformations. It can participate in cross-coupling reactions with aryl halides, providing access to functionalized heterocycles. For instance, it has been employed in the synthesis of derivatives of mepyramine, an antihistamine compound targeting the H1-receptor .

Scientific Research Applications

1. Lithium-Sulfur Batteries

Lithium Pyridine-2-sulfinate shows promise in the field of energy storage, particularly in lithium-sulfur batteries. These batteries are praised for their high theoretical energy density. Research indicates that nitrogen-doped nanoflakes with structures like pyridinic nitrogen can reduce the activation energy required for lithium-sulfur battery processes. This facilitates the acceleration of the lithium sulfide conversion, enhancing the battery's cycling stability and capacity (Yuan et al., 2018).

2. Organic Chemistry and Catalysis

Studies show that lithium pyridine-2-sulfinate derivatives play a significant role in organic synthesis and catalysis. They serve as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This process allows for the preparation of a broad range of linked pyridines, demonstrating the compound's utility in synthesizing complex organic structures (Markovic et al., 2017).

3. Electrochemistry and Energy Storage

The compound's relevance in electrochemistry, particularly for high-performance lithium batteries, is notable. In lithium batteries, organic compounds with active sites for lithiation, such as lithium pyridine-2-sulfinate, can be used as electrode materials. Their tunable structures enable the creation of a variety of materials with enhanced electrochemical behavior, leading to improvements in battery performance and capacity (Wang et al., 2019).

properties

IUPAC Name

lithium;pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Li/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSDMAVIVGGBIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=NC(=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874273-29-7
Record name lithium(1+) ion pyridine-2-sulfinate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium Pyridine-2-sulfinate
Reactant of Route 2
Lithium Pyridine-2-sulfinate
Reactant of Route 3
Lithium Pyridine-2-sulfinate
Reactant of Route 4
Lithium Pyridine-2-sulfinate
Reactant of Route 5
Lithium Pyridine-2-sulfinate
Reactant of Route 6
Lithium Pyridine-2-sulfinate

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